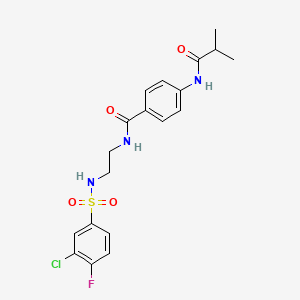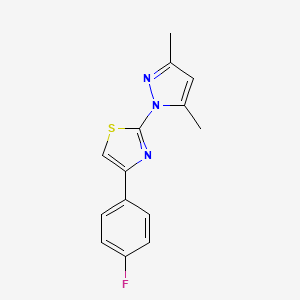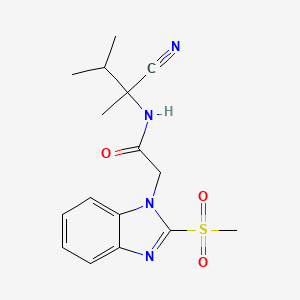![molecular formula C18H22ClN5O3S B2385616 2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide CAS No. 1424607-12-4](/img/structure/B2385616.png)
2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide is a complex organic compound with a molecular formula of C18H22ClN5O3S and a molecular weight of 423.92 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where 2-chloroquinoxaline is reacted with piperazine under controlled conditions to form an intermediate. This intermediate is then further reacted with cyclopropylpropanamide in the presence of suitable catalysts and solvents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH. The use of high-efficiency purification techniques like recrystallization or chromatography is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloroquinoxaline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cell cycle regulation and apoptosis, particularly in cancer cell lines.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to induce cell cycle arrest and apoptosis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide involves its interaction with specific molecular targets. It has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in certain cancer cell lines . The compound likely interacts with key proteins and pathways involved in cell cycle regulation and apoptosis, although the exact molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-chloroquinoxaline derivatives: These compounds share the quinoxaline core structure and exhibit similar chemical reactivity.
Sulfonyl piperazine derivatives: Compounds with a sulfonyl group attached to a piperazine ring also show comparable properties.
Uniqueness
What sets 2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further research in cancer therapy .
Propiedades
IUPAC Name |
2-[4-(2-chloroquinoxalin-6-yl)sulfonylpiperazin-1-yl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3S/c1-12(18(25)21-13-2-3-13)23-6-8-24(9-7-23)28(26,27)14-4-5-15-16(10-14)20-11-17(19)22-15/h4-5,10-13H,2-3,6-9H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSBVSSWWOQFAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=NC=C(N=C4C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)
![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2385538.png)
![4-(6-Methyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2385541.png)



![3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2385546.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2385548.png)


![N-[(5-methylfuran-2-yl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2385552.png)

